
Velnacrine
Descripción general
Descripción
Velnacrine, also known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, is a potent cholinesterase inhibitor. It has been developed primarily as a therapeutic agent for Alzheimer’s disease due to its ability to enhance cholinergic functions. Pharmacological studies have demonstrated that this compound can improve learning and memory functions and reverse learning deficits in rodents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Velnacrine is synthesized through a multi-step process starting from acridine derivativesThe final product is then converted to its maleate salt form .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The compound can be reduced to its corresponding amine and alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Products include N-oxides and hydroxylated derivatives.
Reduction: Products include reduced amines and alcohols.
Substitution: Products include substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Efficacy Studies
-
Double-Blind Placebo-Controlled Trials :
- A notable study involved 735 patients with mild-to-severe Alzheimer's disease treated with varying doses of velnacrine (10, 25, 50, and 75 mg t.i.d.) or placebo. Significant improvements were observed in cognitive function as measured by the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impression of Change scale for patients receiving higher doses of this compound .
- Another trial indicated that this compound maleate at 225 mg/day produced modest but statistically significant benefits compared to placebo .
- Safety Profile :
- Meta-Analyses :
Comparative Efficacy
A summary of key findings from various studies is presented in the table below:
Mecanismo De Acción
Velnacrine exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, this compound increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission. This mechanism is particularly beneficial in Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparación Con Compuestos Similares
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more selective cholinesterase inhibitor with a longer duration of action.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Comparison: Velnacrine is unique in its chemical structure, which includes both an amino and a hydroxyl group on the acridine ring. This dual functionality allows for more versatile chemical reactions and potentially different pharmacokinetic properties compared to other cholinesterase inhibitors. Additionally, this compound has shown efficacy in improving both normal and experimentally impaired mnemonic functions in animals and humans .
Actividad Biológica
Velnacrine, a centrally acting cholinesterase inhibitor, has been primarily investigated for its potential therapeutic effects in Alzheimer's disease. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound acts by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter critical for cognitive functions. By preventing the degradation of acetylcholine, this compound enhances cholinergic signaling in the brain, which is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .
Case Studies and Clinical Trials
- Double-Blind Placebo-Controlled Study : A notable study involved 735 patients with mild-to-severe Alzheimer's disease. Participants received varying doses of this compound (10, 25, 50, and 75 mg three times daily) or placebo. Results indicated significant cognitive improvements in patients treated with this compound compared to those receiving placebo. The highest dose group showed an average improvement of 4.1 points on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS) (P < 0.001) .
- Long-Term Effectiveness : Another study assessed the long-term effectiveness and safety of this compound maleate at doses of 150 mg and 225 mg over 24 weeks. The results demonstrated that patients receiving this compound maintained cognitive function while those on placebo experienced deterioration (P < 0.05). The treatment was associated with modest but significant benefits in cognitive behavior and memory components .
- Safety Profile : The most common adverse effect reported was diarrhea, occurring in approximately 30% of patients across treatment groups. Notably, liver function abnormalities were more prevalent in those receiving higher doses of this compound .
Pharmacokinetics
This compound's pharmacokinetic profile has been explored in various studies:
- Bioavailability : A study examining the effect of food on the bioavailability of this compound found that administration with food resulted in slightly lower peak plasma levels and delayed time to peak without affecting overall drug absorption (AUC) or half-life .
- Plasma Concentration : The study reported peak plasma concentrations of unconjugated this compound at 213 ng/ml when taken fasting versus 175 ng/ml post-meal, indicating a modest impact of food on drug absorption .
Summary Table of Clinical Findings
Study Type | Sample Size | Dosage (mg) | Outcome | Significance |
---|---|---|---|---|
Double-Blind Study | 735 | 10-75 t.i.d | Significant cognitive improvement | P < 0.001 |
Long-Term Effectiveness Study | 449 | 150 vs. 225 | Maintained cognitive function vs. placebo | P < 0.05 |
Bioavailability Study | 24 | 100 | Lower peak levels with food | Not significant |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Velnacrine’s effects on neuromuscular transmission?
this compound’s dual mechanism (cholinesterase inhibition and K+ current modulation) is best evaluated in ex vivo neuromuscular preparations, such as the mouse triangularis sterni muscle or hemidiaphragm. These models allow simultaneous measurement of endplate potentials (EPPs) and perineural waveforms to isolate presynaptic (K+ current blockade) and postsynaptic (acetylcholinesterase inhibition) effects . For example, tubocurarine-induced twitch suppression can be used to assess this compound’s anti-curare activity, while Ca2+-free solutions help distinguish Ca2+-independent K+ channel effects .
Q. How can researchers quantify this compound’s cholinesterase inhibition efficacy compared to tacrine?
Standard protocols involve measuring the time course and amplitude of EPPs and miniature EPPs (mEPPs) in neuromuscular junctions. Tacrine and this compound (HP029) prolong EPP decay phases at 1–10 μM, but this compound’s weaker anticholinesterase activity requires higher concentrations (≥10 μM) to achieve comparable effects. Enzymatic assays using acetylthiocholine hydrolysis can further validate inhibitory potency .
Advanced Research Questions
Q. How do temperature variations (e.g., room temperature vs. 36°C) influence this compound’s pharmacological profile?
At 36°C, this compound’s K+ current blockade is minimal compared to room temperature, suggesting temperature-dependent ion channel kinetics. This has critical implications for experimental design: studies at physiological temperatures may underestimate presynaptic effects observed in vitro. Researchers should replicate in vivo conditions by maintaining 36°C baths and using low Ca2+/high Mg2+ solutions to mimic synaptic fatigue .
Q. What methodological approaches resolve contradictions in this compound’s presynaptic vs. postsynaptic actions?
Contradictory data arise from this compound’s mixed mechanisms. To isolate presynaptic K+ blockade, use perineural waveform analysis: this compound reduces the second negative deflection (K+ current-dependent) without affecting the first Na+ spike. Postsynaptic effects are confirmed by measuring mEPP amplitude changes. Parallel experiments with selective K+ blockers (e.g., 3,4-DAP) and cholinesterase inhibitors (e.g., physostigmine) provide controls .
Q. How should researchers address hepatotoxicity risks in preclinical studies of this compound?
Hepatotoxicity (elevated transaminases) is dose-dependent and reversible. Preclinical protocols must include weekly liver function tests (LFTs) in animal models, with dose adjustments if ALT/AST levels exceed 3× the upper limit. In vitro hepatocyte cultures can screen for mitochondrial toxicity. Clinically, phase I trials should adopt staggered dosing (e.g., 75–225 mg/day) with rigorous safety monitoring .
Q. What statistical methods are optimal for analyzing clinical trial data with high attrition rates due to adverse events?
Intent-to-treat (ITT) analysis with multiple imputation or mixed-effects models accounts for missing data from dropouts. For example, in Alzheimer’s trials, 30% of participants discontinued this compound due to hepatotoxicity. Sensitivity analyses (e.g., tipping-point methods) assess whether missing data bias efficacy outcomes. Covariates like baseline LFTs and APOE4 status should be included .
Q. Contradiction Analysis
Q. Why does this compound enhance acetylcholine release in some models but not others?
this compound increases acetylcholine release in chicken biventer cervicis muscle at room temperature but shows no presynaptic facilitation in mouse diaphragms at 36°C. This discrepancy highlights the role of species-specific cholinesterase expression and temperature-sensitive ion channel dynamics. Researchers must standardize models and validate findings across species .
Q. Methodological Recommendations
- Experimental Design : Use crossover designs in animal studies to control inter-subject variability. For clinical trials, avoid "enriched population" designs due to carry-over effects from prior this compound exposure .
- Data Collection : In electrophysiology, sample at ≥10 kHz to capture perineural waveform nuances. For clinical studies, incorporate caregiver-rated scales (e.g., ADAS-Cog) and neuroimaging (rCBF) to correlate biochemical and functional outcomes .
Propiedades
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
Record name | Velnacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
Record name | Velnacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Velnacrine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELNACRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Velnacrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.